

# Application Notes: In Vivo Administration of ONX-0914 TFA in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

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## Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or  $\beta 5i$ )[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By selectively targeting LMP7, and to a lesser extent LMP2 ( $\beta 1i$ ), ONX-0914 modulates immune responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6][7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various disease models and a potential therapeutic agent for autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].

These application notes provide a comprehensive overview of the in vivo use of **ONX-0914 TFA** in mice, including established protocols, dosage regimens, and summaries of its effects in various experimental models.

## Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various studies involving the in vivo administration of ONX-0914 in mice.

Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice

Mouse Model	Disease/ Application	Dosage	Administration Route	Frequency	Vehicle	Source
SMARTA	T-cell Activation / LCMV Infection	10 mg/kg	Subcutaneous (s.c.)	Single dose 2h before infection	Not specified	[8]
C57BL/6J	Diabetic Cardiomyopathy (STZ-induced)	Not specified	Not specified	Not specified	Not specified	[3]
BALB/c	Malaria (P. berghei ANKA)	5-50 mg/kg	Intraperitoneal (i.p.), Per Oral (p.o.)	4 consecutive days	10% DMSO, 10% Tween-80, 80% DDW	[5]
mdx	Duchenne Muscular Dystrophy	10 mg/kg	Subcutaneous (s.c.)	Every other day (Days 2, 4, 6)	Not specified	[2]
LDLr-/-	Atherosclerosis	10 mg/kg	Intraperitoneal (i.p.)	3 times weekly for 7 weeks	4% DMSO in PBS	[9]
C57BL/6	Colitis (DSS-induced)	10 mg/kg	Subcutaneous (s.c.)	Every other day	10% Captisol, 10 mM sodium citrate	[10]
NSG	Acute Lymphoblastic Leukemia (ALL)	15 mg/kg	Subcutaneous (s.c.)	Not specified	10 mM sodium citrate, 10% Captisol	[6][11]

NMRI	Viral Myocarditis (CVB3)	Not specified	Not specified	Daily for 8 days	Not specified	<a href="#">[12]</a>
Nude Mice	Glioblastoma Xenograft	Not specified	Not specified	Daily for 15 days	Not specified	<a href="#">[13]</a>

Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models

Disease Model	Key Findings	Quantitative Effect	Source
T-cell Activation (LCMV)	Attenuated T-cell activation.	~45% less up-regulation of CD69 and CD25 on CD4+ T cells.	[8]
Diabetic Cardiomyopathy	Ameliorated cardiac dysfunction, inhibited endothelial-mesenchymal transition (EndMT).	Reversed the increased levels of $\alpha$ SMA and Vimentin and the decreased levels of VE-cadherin.	[3]
Glioblastoma	In combination with temozolomide (TMZ), reduced tumor progression.	Significant tumor regression compared to TMZ alone.	[13][14]
Malaria (P. berghei)	Suppressed parasite growth and increased survival.	>95% parasite suppression after 4 days; ED <sub>50</sub> of 7.62 mg/kg (p.o.) and 6.52 mg/kg (i.p.).	[5]
Duchenne Muscular Dystrophy	Short-term treatment showed no detrimental effects on muscle structure or function.	No significant change in strength, walking speed, or inflammatory infiltration.	[2]
Atherosclerosis	Reduced atherosclerotic lesion size and white adipose tissue mass.	28.4% reduction in lesion size in the aortic root.	[9]
Colitis	Decreased the frequency of Th17 cells in the lamina propria.	Significant reduction in Th17 cell frequency, especially on day 8 post-colitis induction.	[10]

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Acute Lymphoblastic Leukemia	Significantly delayed tumor growth in orthotopic xenografts.	Tumor growth delay was comparable to bortezomib in the initial 3 weeks.	<a href="#">[6]</a> <a href="#">[7]</a>
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## Experimental Protocols

### Protocol 1: Preparation of **ONX-0914 TFA** for In Vivo Administration

NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful in vivo administration.

#### Method 1: Cyclodextrin-based Formulation (for s.c. injection)

This method is suitable for subcutaneous administration and has been used in autoimmune and oncology models[\[6\]](#)[\[10\]](#).

- Prepare a vehicle solution of 10% (w/v) sulfobutylether- $\beta$ -cyclodextrin (e.g., Captisol®) in 10 mM sodium citrate buffer (pH 6.0).
- Weigh the required amount of **ONX-0914 TFA** powder.
- Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100  $\mu$ L, the required concentration is 2.5 mg/mL).
- Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.
- Use the freshly prepared solution for injection.

#### Method 2: DMSO-based Formulation (for i.p. injection)

This method is suitable for intraperitoneal administration but care must be taken to minimize DMSO concentration to avoid toxicity[\[9\]](#).

- Dissolve **ONX-0914 TFA** in 100% DMSO to create a concentrated stock solution.

- On the day of injection, dilute the stock solution in a suitable sterile carrier such as phosphate-buffered saline (PBS).
- The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5%<sup>[9]</sup>. For example, to achieve a 4% DMSO solution, dilute 40 µL of the DMSO stock into 960 µL of sterile PBS.
- Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914<sup>[9]</sup>.
- Vortex well before drawing into the syringe.

## Protocol 2: General Protocol for Administration in Mice

### Subcutaneous (s.c.) Administration

- Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
- Lift the skin to form a "tent" in the interscapular region.
- Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.
- Aspirate briefly to ensure the needle has not entered a blood vessel.
- Slowly inject the prepared ONX-0914 solution (typically 100-150 µL).
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

### Intraperitoneal (i.p.) Administration

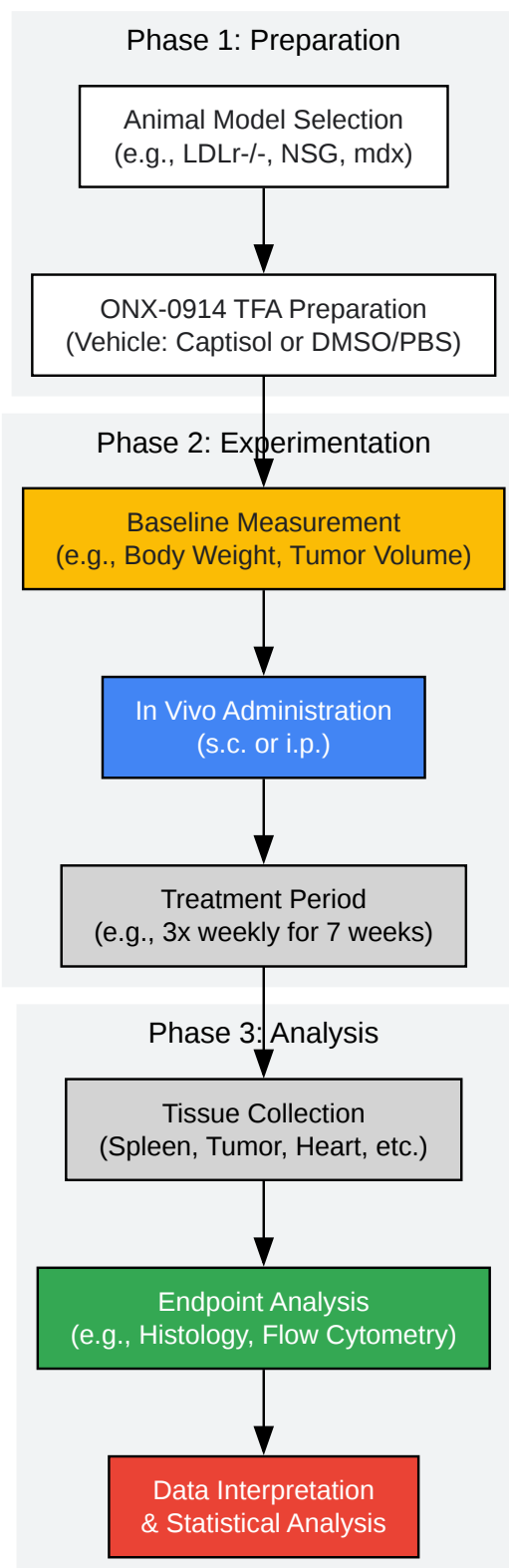
- Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
- Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

- Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
- Aspirate briefly to ensure the needle has not entered the intestine or bladder.
- Slowly inject the prepared ONX-0914 solution.
- Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

## Mandatory Visualizations

### Experimental Workflow and Signaling Pathways

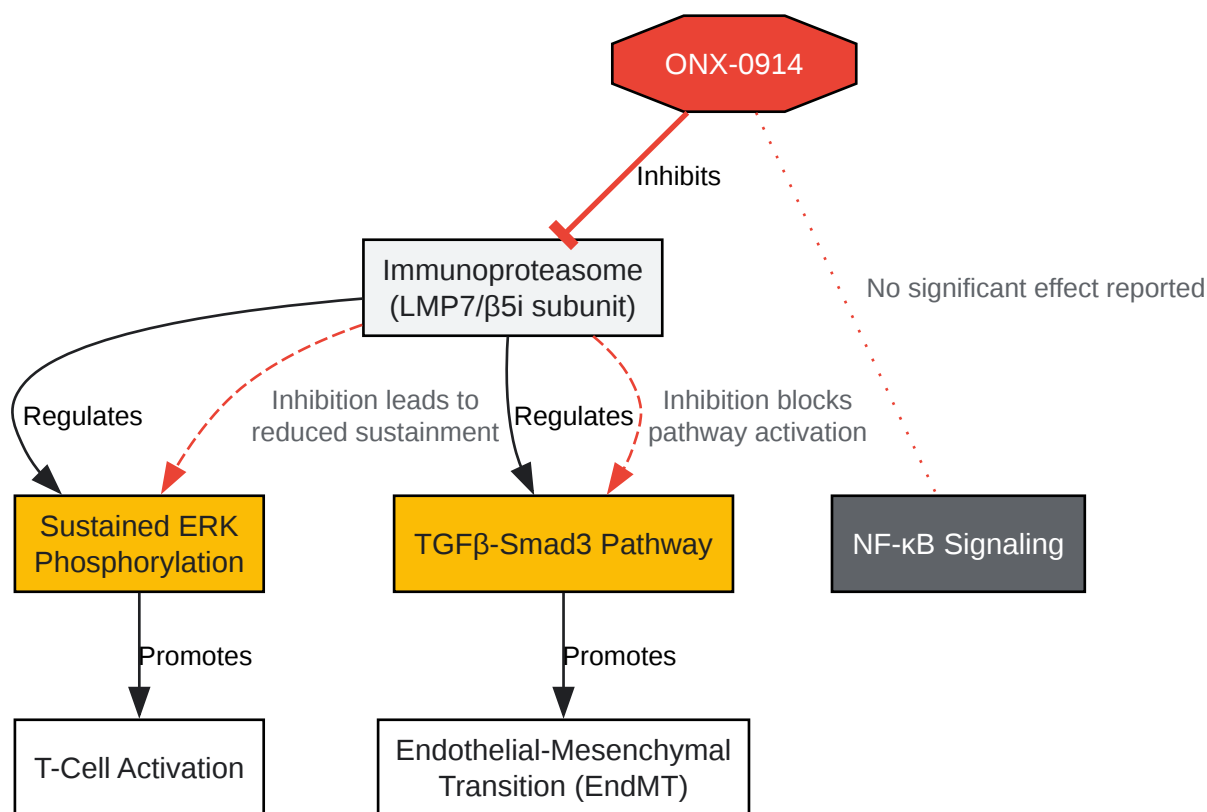
Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-0914 and its primary mechanism of action.



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Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.





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Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.

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